molecular formula C6H4N4 B14724859 Pyridazino[4,3-c]pyridazine CAS No. 6133-45-5

Pyridazino[4,3-c]pyridazine

Cat. No.: B14724859
CAS No.: 6133-45-5
M. Wt: 132.12 g/mol
InChI Key: CEBCCVFQNCQQBO-UHFFFAOYSA-N
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Description

Pyridazino[4,3-c]pyridazine is a heterocyclic compound characterized by a fused ring system containing two nitrogen atoms. This compound is part of the broader pyridazine family, known for its unique physicochemical properties, including weak basicity, high dipole moment, and robust hydrogen-bonding capacity . These properties make it an attractive candidate for various applications in drug design and molecular recognition.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridazino[4,3-c]pyridazine can be synthesized through the condensation of ninhydrin with barbituric acid, 1,3-dimethyl barbituric acid, and 4-cyclopenten-1,3-dione in the presence of sodium hydroxide and ethanol-water as solvents . The reaction typically yields the desired compound in good quantities.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This includes using industrial-grade reagents and solvents, as well as implementing efficient purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Pyridazino[4,3-c]pyridazine undergoes various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms, leading to a decrease in the oxidation state of the compound.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (chlorine, bromine) and alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce various alkyl or halogen groups into the compound .

Scientific Research Applications

Pyridazino[4,3-c]pyridazine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Pyridazino[4,3-c]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to form stable complexes with these targets, inhibiting their activity and modulating various biochemical pathways. For example, certain derivatives of this compound have been shown to inhibit calcium ion influx, which is crucial for the activation of platelet aggregation .

Comparison with Similar Compounds

Pyridazino[4,3-c]pyridazine can be compared with other similar compounds, such as:

Uniqueness: this compound stands out due to its fused ring system, which imparts unique electronic and steric properties. This makes it particularly valuable in drug design and molecular recognition applications, where precise control over molecular interactions is crucial .

Properties

CAS No.

6133-45-5

Molecular Formula

C6H4N4

Molecular Weight

132.12 g/mol

IUPAC Name

pyridazino[4,3-c]pyridazine

InChI

InChI=1S/C6H4N4/c1-3-7-10-6-2-4-8-9-5(1)6/h1-4H

InChI Key

CEBCCVFQNCQQBO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=NC2=C1N=NC=C2

Origin of Product

United States

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